Product packaging for 1h-Perfluoroheptane(Cat. No.:CAS No. 375-83-7)

1h-Perfluoroheptane

Cat. No.: B1293373
CAS No.: 375-83-7
M. Wt: 370.06 g/mol
InChI Key: HBZVXKDQRIQMCW-UHFFFAOYSA-N
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Description

1H-Perfluoroheptane (CAS 27213-61-2) is a fluorinated alkane with the molecular formula C7HF15 and a molecular weight of 370.06 g/mol. It is characterized by its high density of approximately 1.634-1.725 g/cm³ and a boiling point of 96-97°C . This compound is a key member of the per- and polyfluoroalkyl substances (PFAS) family and serves as a valuable standard and reagent in scientific research. Its primary research value lies in two key areas. First, it is used as an analytical standard in Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) for the non-targeted analysis and suspect screening of PFAS in environmental samples, aiding in the identification of unknown fluorinated compounds . Second, studies show that perfluorinated amphiphiles can non-covalently associate with proteins, altering their conformational plasticity and potentiating their dispersion into fluorous phases; this interaction is highly dependent on the perfluorocarbon chain length, providing a structure-activity relationship basis for developing fluorine-modified biologics . The physical properties that make it suitable for these applications include a vapour pressure of 49.7 mmHg at 25°C and a flash point of 23.3°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7HF15 B1293373 1h-Perfluoroheptane CAS No. 375-83-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoroheptane
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InChI

InChI=1S/C7HF15/c8-1(9)2(10,11)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)22/h1H
Source PubChem
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InChI Key

HBZVXKDQRIQMCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
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Molecular Formula

C6F13CF2H, C7HF15
Record name Heptane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-
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DSSTOX Substance ID

DTXSID80871634
Record name 1-Hydroperfluoroheptane
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Molecular Weight

370.06 g/mol
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CAS No.

375-83-7, 27213-61-2
Record name NSC 137876
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Record name 1h-Perfluoroheptane
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Record name 1H-Pentadecafluoroheptane
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Record name 1-Hydroperfluoroheptane
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Record name 1H-Perfluoroheptane
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Synthetic Methodologies and Pathways of 1h Perfluoroheptane

Direct Fluorination Techniques

Direct fluorination involves the reaction of a hydrocarbon, in this case, heptane (B126788), with elemental fluorine (F₂). evitachem.comnumberanalytics.com This method is notoriously challenging due to the high reactivity and exothermicity of fluorine gas, which can lead to uncontrolled reactions and even explosions if not properly managed. quora.comdoubtnut.com

To mitigate the hazards associated with direct fluorination, the reaction is conducted in highly controlled environments. This typically involves diluting the fluorine gas with an inert gas, such as nitrogen, and carrying out the reaction in a liquid, inert medium. google.com The temperature of the reactor is carefully controlled using cooling jackets or internal coils to manage the exothermic nature of the reaction. google.com The process aims to replace hydrogen atoms with fluorine atoms sequentially. numberanalytics.com For the synthesis of 1H-perfluoroheptane specifically, the conditions would be optimized to favor the substitution of 15 of the 16 hydrogen atoms in heptane, leaving one intact.

ParameterConditionPurpose
Fluorine Concentration Diluted with inert gas (e.g., Nitrogen)To control the reaction rate and prevent explosions. google.com
Reaction Medium Normally liquid, inert mediumTo dissipate heat and control the reaction. google.com
Temperature Temperature-controlled reactorTo manage the highly exothermic reaction. google.com
Reactant Feed Diluted solution or dispersion of the organic substanceTo ensure a controlled introduction of the hydrocarbon. google.com

Electrochemical Fluorination Processes

Electrochemical fluorination (ECF), also known as the Simons process, is a widely used industrial method for producing perfluorinated compounds. wikipedia.orgpsu.edu This technique involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride (B91410) (HF). wikipedia.orgcore.ac.uk For the synthesis of this compound, heptane would be the organic substrate.

The process typically uses a nickel anode and a cathode made of nickel or iron, with a cell potential maintained around 5-6 volts. wikipedia.orgcore.ac.uk As current passes through the solution, hydrogen atoms on the organic molecule are replaced by fluorine atoms. google.com The mechanism is believed to involve the formation of a reactive nickel fluoride film (NiFₓ, where x ≥ 3) on the anode surface, which acts as the fluorinating agent. core.ac.ukxmu.edu.cn This method is considered safer and more cost-effective than direct fluorination with elemental fluorine. psu.edu

A variation of this is the Phillips Petroleum process, which is suitable for volatile hydrocarbons. wikipedia.org It employs porous graphite (B72142) anodes in molten potassium fluoride-hydrogen fluoride (KHF₂), which serves as both the electrolyte and fluorine source. wikipedia.org

ProcessAnode MaterialElectrolyteKey Feature
Simons Process NickelAnhydrous Hydrogen Fluoride (HF)Forms a reactive nickel fluoride film on the anode. wikipedia.orgcore.ac.ukxmu.edu.cn
Phillips Petroleum Process Porous GraphiteMolten Potassium Fluoride in Hydrogen Fluoride (KHF₂)Suitable for volatile hydrocarbons. wikipedia.org

Formation of this compound as a Degradation Product

This compound has been identified as a significant degradation product of larger, more complex PFAS molecules, particularly during thermal treatment processes. tandfonline.comresearchgate.netacs.org This formation pathway is of considerable environmental interest as it represents the transformation of persistent organic pollutants into more volatile substances. researchgate.net

The thermal degradation of perfluorooctanoic acid (PFOA), a well-known C8 PFCA, has been shown to produce this compound as a major product. tandfonline.comresearchgate.net Studies have demonstrated that at temperatures above 300°C, PFOA undergoes decarboxylation (loss of CO₂) to form a perfluoroheptyl intermediate. researchgate.net This intermediate can then abstract a hydrogen atom, leading to the formation of this compound. researchgate.net This process has been observed in various experimental setups, including thermolysis in quartz ampoules and during thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS) analysis. tandfonline.comresearchgate.net The initial step is often the elimination of the carboxylic acid group, which can then be followed by hydrogen abstraction to yield the hydride. researchgate.netacs.org

Similar to PFCAs, the thermal degradation of perfluorooctanesulfonic acid (PFOS), a prominent PFSA, can also lead to the formation of this compound. The degradation of PFSAs is generally considered to be more challenging than that of PFCAs due to the strength of the carbon-sulfur bond. researchgate.netnih.gov However, under thermal stress, the C-S bond can cleave, leading to the formation of a perfluoroalkyl radical. researchgate.net This radical can then undergo further reactions, including H/F exchange and chain shortening, which can ultimately result in the formation of this compound. gdut.edu.cn While the specific mechanisms are complex and can vary with conditions, the formation of volatile hydrides like this compound is a recognized pathway in the thermal treatment of PFSAs. acs.orgresearchgate.net

Compound Names

AbbreviationFull Name
1H-PFHpThis compound
FTOHFluorotelomer alcohol
PFAPerfluoroalkoxy alkane
PFASPer- and polyfluoroalkyl substances
PFCAPerfluorocarboxylic acid
PFOSPerfluorooctanesulfonic acid
PFOAPerfluorooctanoic acid
PFSAPerfluorosulfonic acid
TD-GC-MSThermal desorption-gas chromatography-mass spectrometry
ECFElectrochemical fluorination
HFHydrogen fluoride
KHF₂Potassium bifluoride
NiNickel
FeIron
F₂Fluorine
N₂Nitrogen
CO₂Carbon dioxide
NiFₓNickel fluoride

Chemical Reactivity and Transformation Mechanisms of 1h Perfluoroheptane

Oxidative Reactions and Perfluorinated Carboxylic Acid Formation

While 1H-perfluoroheptane is noted for its chemical inertness, it can undergo oxidation under extreme conditions to yield perfluorinated carboxylic acids (PFCAs). evitachem.com The presence of a carbon-hydrogen (C-H) bond in its structure, unlike fully fluorinated alkanes, provides a reactive site susceptible to oxidative attack. This initial oxidation is a critical step, leading to the formation of intermediates that can be further transformed.

The oxidation process can ultimately lead to the formation of PFCAs. Strong oxidizing agents are required to initiate these reactions. evitachem.comwindows.net For instance, studies on related per- and polyfluoroalkyl substances (PFAS) show that powerful oxidizing species like sulfate (B86663) radicals (SO₄•⁻) are effective in degrading these compounds, typically by attacking a functional group or a site of unsaturation. nih.gov In the case of this compound, the C-H bond serves as the vulnerable point for initiating such oxidative degradation pathways.

Reductive Stability and Induced Reactivity of this compound

This compound is generally characterized by its high stability under reductive conditions, a trait attributable to the immense strength of its carbon-fluorine (C-F) bonds. The C-F bond is one of the strongest single bonds in organic chemistry, with bond energies that can reach up to 546 kJ/mol, making compounds rich in these bonds, like this compound, significantly less reactive than their non-fluorinated hydrocarbon equivalents. service.gov.uk Consequently, the compound is resistant to many reducing agents.

However, reactivity can be induced under specific environmental or laboratory settings. For example, this compound has been identified as a biotransformation product of 8:2 fluorotelomer alcohol (8:2 FTOH) in microcosms containing soils from sites impacted by aqueous film-forming foams (AFFFs). researchgate.net This transformation occurs under anaerobic conditions, including nitrate-, sulfate-, and iron-reducing environments, indicating that microbial communities can create conditions sufficiently reducing to generate this compound from precursor substances. researchgate.netacs.org These findings suggest that while this compound itself is stable, its formation can be part of reductive transformation pathways of other PFAS. Advanced reduction processes, often employing highly reactive species like hydrated electrons, are generally required for the effective cleavage of C-F bonds in PFAS compounds. mdpi.com

Nucleophilic Substitution Reactions of this compound

Nucleophilic substitution reactions involving this compound are uncommon and require specific and vigorous conditions to proceed. The profound strength and low polarity of the C-F bonds make the fluorine atoms poor leaving groups, and the strong inductive effect of the fluorine atoms reduces the electrophilicity of the carbon backbone, thereby hindering attack by nucleophiles. service.gov.ukchemistrystudent.com

Conditions Favoring Substitution: Strong Nucleophiles and Elevated Temperatures

For nucleophilic substitution to occur on a perfluorinated chain like that in this compound, the conditions must be forcing. This typically involves the use of very strong nucleophiles and elevated temperatures. A nucleophile is a chemical species that donates an electron pair to an electrophile; stronger nucleophiles, such as the hydroxide (B78521) ion (OH⁻), are more reactive than their neutral counterparts like water (H₂O) because they have a full negative charge and more readily available lone pairs of electrons. savemyexams.comsavemyexams.com The reaction mechanism for primary substrates like this compound would likely follow a bimolecular (Sₙ2) pathway, which involves a single, concerted step where the nucleophile attacks as the leaving group departs. chemguide.co.uksolubilityofthings.com However, the high activation energy required to break the C-F bond makes this a challenging transformation.

Table 1: Conditions for Chemical Transformations of this compound
Reaction TypeConditionsKey Reactants/MediatorsPrimary OutcomeCitation
Oxidative ReactionExtreme conditionsStrong oxidizing agentsPerfluorinated carboxylic acids evitachem.com
Reductive ReactionHighly reducing (e.g., anaerobic microbial activity)Hydrated electrons, specific microbial consortiaGenerally stable; can be a product of precursor transformation researchgate.netacs.org
Nucleophilic SubstitutionHigh temperaturesStrong nucleophiles (e.g., OH⁻)Substitution of H or F atom (rare) savemyexams.com
Thermal DecompositionTemperatures > 450°CHeat, presence of water vapor or catalytic surfacesHydrogen fluoride (B91410), shorter-chain fluorocarbons researchgate.net

Thermal Decomposition Studies of this compound

Thermal decomposition represents a significant transformation pathway for this compound, though it requires high temperatures. Studies indicate that the compound begins to decompose at temperatures exceeding 450°C. It is also noteworthy that this compound is a primary thermal decomposition product of larger perfluorinated compounds, such as perfluorooctanoic acid (PFOA) and its salts, which break down in the temperature range of 196–385°C. researchgate.netresearchgate.nettandfonline.comresearchgate.net This implies that this compound possesses greater thermal stability than its parent carboxylic acid.

Characterization of Thermal Degradation Products (e.g., Hydrogen Fluoride, Shorter-Chain Fluorocarbons)

When this compound undergoes thermal decomposition, it breaks down into smaller, more volatile compounds. The primary products identified are hydrogen fluoride (HF) and a variety of shorter-chain fluorocarbons. windows.net Research on the thermal destruction of AFFF and PFOA, which involves the formation and subsequent decomposition of this compound, provides insight into the likely degradation products. In pilot-scale combustion experiments, the thermal treatment of these substances at high temperatures (e.g., 810°C) yielded a range of smaller 1H-perfluoroalkanes. nih.gov These findings suggest a mechanistic pathway involving the step-wise removal of carbon units from the main chain. nih.gov

Table 2: Characterization of Major Thermal Degradation Products from Perfluoroalkyl Substances
Parent Compound(s)Key IntermediateObserved Degradation ProductsTypical Temperature Range (°C)Citation
This compound-Hydrogen Fluoride (HF), Shorter-chain fluorocarbons> 450 windows.net
Perfluorooctanoic Acid (PFOA)This compound, Perfluoro-1-hepteneThis compound, Perfluoro-1-heptene, SiF₄ (from reactor)300 - 385 researchgate.nettandfonline.comacs.org
Ammonium (B1175870) Perfluorooctanoate (APFO)This compoundThis compound196 - 234 researchgate.net
AFFF mixtures (containing PFCAs and PFSAs)1H-Perfluoroalkanes (C₁-C₈)Fluoroform (CHF₃), Pentafluoroethane (C₂HF₅), 1H-Perfluorohexane> 800 nih.govacs.org

Influence of Co-reactants and Environmental Factors on Thermolysis (e.g., Water Vapor)

The rate and pathway of this compound's thermal decomposition can be significantly influenced by the presence of other substances and environmental factors. Research indicates that the presence of water vapor accelerates the thermal degradation process. This phenomenon is also observed in the decomposition of PFOA, where water facilitates hydrolysis of acyl fluoride intermediates, providing a mechanism for the complete breakdown of the molecule to HF and carbon oxides. researchgate.netnih.gov

Furthermore, the nature of the reaction vessel surface can play a catalytic role. Studies on the thermolysis of PFOA, which produces this compound, found that the decomposition was accelerated by the presence of crushed borosilicate glass or quartz. researchgate.net This suggests that the thermal breakdown of this compound itself may be subject to surface-catalyzed reactions, which could lower the temperature or alter the product distribution of its thermolysis.

Table of Mentioned Chemical Compounds

Chemical NameMolecular Formula
This compoundC₇HF₁₅
Perfluorooctanoic acidC₈HF₁₅O₂
Hydrogen fluorideHF
FluoroformCHF₃
PentafluoroethaneC₂HF₅
WaterH₂O
8:2 Fluorotelomer alcoholC₈H₄F₁₇O
Hydroxide ionOH⁻
Perfluoro-1-hepteneC₇F₁₄
Ammonium perfluorooctanoateC₈H₄F₁₅NO₂
Silicon tetrafluorideSiF₄
Cyanide ionCN⁻

Catalytic Transformations Involving this compound

This compound participates in advanced catalytic reactions, demonstrating its utility in the formation of complex molecules. These transformations leverage the distinct reactivity of its carbon-hydrogen bond, which is influenced by the strong electron-withdrawing effect of the perfluoroalkyl chain.

Copper-Catalyzed Arylation of 1H-Perfluoroalkanes

A significant transformation involving 1H-perfluoroalkanes is their arylation through copper catalysis. Research has established a general methodology for the coupling of 1H-perfluoroalkanes with aryl iodides. researchgate.netmarquette.edunih.gov This method is notable for its application to readily available and cost-effective 1H-perfluoroalkanes. nih.govmarquette.edu

The reaction mechanism is proposed to initiate with the deprotonation of the 1H-perfluoroalkane by a strong base, such as zinc bis(2,2,6,6-tetramethylpiperidide) (TMP₂Zn), to form a bis(perfluoroalkyl)zinc species. nih.govmarquette.edu This is followed by a transmetalation step with a copper halide, typically copper(I) chloride, in the presence of a stabilizing ligand like 1,10-phenanthroline. researchgate.netnih.govmarquette.edu The resulting perfluoroalkyl copper intermediate then reacts with an aryl iodide to yield the arylated perfluoroalkane product. nih.govmarquette.edu The use of a polar aprotic solvent like 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) has been found to be effective for this transformation. researchgate.netnih.govmarquette.edu

While extensive data on this compound itself is not detailed in the primary literature, studies on a closely related derivative, benzylated α,α,ω-trihydroperfluoroheptanol, provide valuable insights into the reaction's scope. marquette.edu The arylation of this substrate with various aryl iodides proceeds with moderate to high yields, demonstrating the viability of this method for longer-chain perfluoroalkanes. marquette.edu The reaction tolerates a range of functional groups on the aryl iodide, including electron-donating and electron-withdrawing substituents. marquette.edu

Table 1: Copper-Catalyzed Arylation of Benzylated α,α,ω-trihydroperfluoroheptanol with Various Aryl Iodides


Aryl IodideProductYield (%)Reference
2-Iodoanisole1-(2-Methoxyphenyl)-1H,1H,2H,2H,3H,3H-perfluoronon-1-ol (benzylated)65 marquette.edu
4-Iodotoluene1-(4-Methylphenyl)-1H,1H,2H,2H,3H,3H-perfluoronon-1-ol (benzylated)68 marquette.edu
1-Iodo-4-(trifluoromethoxy)benzene1-(4-(Trifluoromethoxy)phenyl)-1H,1H,2H,2H,3H,3H-perfluoronon-1-ol (benzylated)85 marquette.edu
4-Iodobenzonitrile4-(1-Hydroxy-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl)benzonitrile (benzylated)92 marquette.edu
1-Bromo-4-iodobenzene1-(4-Bromophenyl)-1H,1H,2H,2H,3H,3H-perfluoronon-1-ol (benzylated)78 marquette.edu
Ethyl 2-iodobenzoateEthyl 2-(1-hydroxy-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl)benzoate (benzylated)75 marquette.edu

Role of this compound in Oligomerization Systems (e.g., Ethylene (B1197577) Tri-/Tetramerization)

In the realm of ethylene oligomerization, particularly selective tri- and tetramerization to produce valuable α-olefins like 1-hexene (B165129) and 1-octene, certain fluorinated compounds have been identified as highly effective modifiers. researchgate.nettulane.edu While direct studies on this compound are not prominent, extensive research on its close homolog, 1H-perfluorohexane (1H-PFH), provides a strong basis for understanding its likely role and mechanism of action. marquette.eduresearchgate.nettulane.edu

The addition of 1H-PFH to chromium-based catalyst systems, such as a silicon-bridged/N,P (PNSiP) ligand/Cr(III) system activated by modified methylaluminoxane (B55162) (MMAO), has been shown to dramatically increase catalytic activity. researchgate.nettulane.edu For instance, the activity of a catalyst system was observed to increase from 0.95 × 10⁶ g·(mol Cr·h)⁻¹ to 5.66 × 10⁶ g·(mol Cr·h)⁻¹ at 90°C with the introduction of 1H-PFH. researchgate.nettulane.edu

Table 2: Effect of 1H-Perfluorohexane as a Modifier on Ethylene Oligomerization


Catalyst SystemModifierTemperature (°C)Activity (g·(mol Cr·h)⁻¹)Key FindingReference
PNSiP/Cr(III)/MMAONone900.95 × 10⁶Baseline catalyst activity.[2, 3]
PNSiP/Cr(III)/MMAO1H-Perfluorohexane (1H-PFH)905.66 × 10⁶Significant increase in catalyst activity.[2, 3]
PNSiP/Cr(III)/MMAOHexafluorobenzene (HFB)--Shown to have a significant influence on oligomerization.[2, 3]
PNSiP/Cr(III)/MMAOPerfluorobiphenyl (PFB)--Also demonstrated a significant influence on the catalytic system.[2, 3]

Applications in Chemical Synthesis and Specialized Fields

1H-Perfluoroheptane as a Solvent for Reactive Species

The primary application of this compound in synthesis is as a specialized solvent. Its physical properties and low chemical reactivity make it an effective medium for a variety of applications.

Table 1: Properties of this compound Favoring its Use as a Non-Reactive Medium

Property Consequence for Solvent Applications
Chemical Inertness Does not react with solutes or reagents, ensuring the integrity of the desired chemical transformation. evitachem.com
High Thermal Stability Allows for its use across a range of temperatures required for various chemical reactions.

| Low Reactivity | Suitable for reactions involving sensitive or highly reactive chemical species. evitachem.com |

While often used for its inertness, this compound can also serve as a starting material or intermediate in the synthesis of other fluorinated compounds. evitachem.comontosight.ai The presence of the terminal C-H bond provides a site for selective chemical reactions that would not be possible with fully fluorinated alkanes. nih.gov

A notable example is the copper-catalyzed arylation of 1H-perfluoroalkanes. marquette.edunih.gov In this type of reaction, the C-H bond of the 1H-perfluoroalkane is targeted to form a new carbon-carbon bond with an aromatic group. Research has demonstrated that 1H-perfluoroalkanes can be successfully coupled with various aryl iodides using a copper catalyst and a zinc-based reagent to facilitate the reaction. marquette.edu This method provides a direct pathway to create more complex polyfluoroalkyl-aryl molecules, which are of interest in the development of pharmaceuticals and agrochemicals. nih.gov The reaction is typically performed in a polar aprotic solvent like N,N'-Dimethylpropyleneurea (DMPU). marquette.edunih.gov

Table 2: Example of a Synthetic Reaction Utilizing a 1H-Perfluoroalkane

Reaction Reactants Reagents Product Type
Copper-Catalyzed Arylation 1H-Perfluoroalkane, Aryl Iodide Copper Halide (Catalyst), TMP₂Zn (Base) Aryl-Polyfluoroalkane

This table summarizes a general method for the arylation of 1H-perfluoroalkanes as described in scientific literature. marquette.edunih.gov

Role in Non-Reactive Reaction Media

Contributions to Fluoropolymer Synthesis

The role of this compound in fluoropolymer synthesis is primarily indirect but significant. Fluoropolymers are often produced via dispersion polymerization, a process that historically used fluorinated surfactants like ammonium (B1175870) perfluorooctanoate (the salt of PFOA) as a dispersing agent. google.com During the heat treatment phase of this process, which is designed to stabilize and isolate the polymer, these surfactant molecules can decompose. google.com Specifically, the carboxylate groups break down, converting the surfactant into its corresponding 1H-perfluoroalkane. google.com

In the case of using ammonium perfluorooctanoate (C₇F₁₅CO₂⁻NH₄⁺), its decomposition yields this compound (C₇F₁₅H). google.com The formation of this compound is thus an indicator that the dispersion-stabilizing agent has been successfully removed, leading to the coagulation and isolation of the fluoropolymer. google.com Furthermore, the closely related 1H-perfluorohexane is confirmed to be used as an industrial non-reactive processing aid in the production of the fluoropolymer ETFE (ethylene tetrafluoroethylene). service.gov.ukrsc.org

Use as Analytical Reference Standards in Fluorochemical Analysis

In the field of environmental science and analytical chemistry, the accurate identification and quantification of per- and polyfluoroalkyl substances (PFAS) are critical. This requires the use of high-purity certified reference materials (CRMs) or analytical standards. accustandard.comaccustandard.com While a wide array of PFAS standards are available, including various perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs), the availability of standards for neutral or volatile species is also important. accustandard.comnorden.org

This compound is a relevant compound in this context because it can be a thermal degradation product of other widely studied PFAS. For instance, research on the pyrolysis of perfluorooctanoic acid (PFOA) has identified this compound as a decomposition product. researchgate.net Therefore, to accurately study the fate of PFOA in thermal remediation systems or to analyze emissions from industrial processes, having an analytical standard for this compound is essential for its correct identification and quantification. researchgate.net Laboratories use such standards to calibrate analytical instruments like Gas Chromatography-Mass Spectrometry (GC-MS) systems, ensuring that measurements are accurate and reliable. The use of reference standards is a foundational requirement for methods developed by organizations like the U.S. Environmental Protection Agency (EPA) for the analysis of fluorinated compounds. accustandard.com

Table 3: Compound Names Mentioned in this Article

Compound Name
This compound
1H-perfluorohexane
Ammonium perfluorooctanoate
Ethylene (B1197577) tetrafluoroethylene (B6358150) (ETFE)
N,N'-Dimethylpropyleneurea (DMPU)

Environmental Behavior and Biogeochemical Cycling of 1h Perfluoroheptane

Environmental Persistence and Degradation Kinetics

1H-Perfluoroheptane (C₇HF₁₅) is a hydrofluorocarbon (HFC), a class of synthetic compounds characterized by the presence of hydrogen, fluorine, and carbon atoms. service.gov.uk The defining feature of such highly fluorinated substances is the carbon-fluorine (C-F) bond, which is exceptionally strong and stable, rendering them resistant to natural degradation processes. meti.go.jpnih.gov Consequently, this compound is expected to be highly persistent in the environment.

Direct studies on the environmental degradation kinetics of this compound are limited. However, insights can be drawn from its structural similarity to other hydrofluorocarbons and related per- and poly-fluoroalkyl substances (PFAS). A safety data sheet for the compound notes it is not readily biodegradable and may cause long-term adverse effects in the environment due to its persistence. windows.net This high level of persistence means that substances like this compound are not broken down over manageable timeframes and can accumulate in the atmosphere. umweltbundesamt.de

While resistant to biotic and hydrolytic degradation under typical environmental conditions, thermal decomposition can occur at very high temperatures. windows.net For instance, the thermal decomposition of a related class of compounds, perfluoroalkyl carboxylic acids (PFCAs), initiates at temperatures between 200°C and 450°C. researchgate.net Complete degradation of PFAS often requires even higher temperatures, in the range of 700°C to 1100°C. researchgate.netund.edu Such conditions are not representative of the natural environment but are relevant to industrial disposal and remediation technologies.

Assessment of Environmental Formation and Presence

This compound has been identified as a significant degradation product of Perfluorooctanoic acid (PFOA), a widely studied and regulated PFAS compound. Laboratory studies have demonstrated that this compound is a major product of PFOA thermolysis (thermal decomposition) under various conditions.

Research using gas-phase nuclear magnetic resonance (NMR) to study the thermolysis of PFOA found that this compound was the primary product. researchgate.net Further investigations confirmed that it is a key product of PFOA decomposition in soil at temperatures between 400-500°C. acs.org Computational studies using nanoreactor simulations to predict PFOA's thermal decomposition pathways also support the formation of related perfluoroalkenes, which are precursors to hydrofluorocarbons like this compound. nih.gov Hydrothermal treatment of PFOA has also been shown to produce this compound in the gas phase. researchgate.net

Despite its documented formation from PFOA in laboratory settings, reports on the widespread presence of this compound in the environment are not common. This may be due to a lack of routine environmental monitoring programs for this specific compound and potential analytical challenges in distinguishing it from a complex mixture of other fluorinated substances. service.gov.uk

Table 1: Documented Formation of this compound from PFOA
ConditionObservationReference
Thermolysis in borosilicate glass and quartz ampoulesIdentified as the major decomposition product of PFOA. researchgate.net
Thermal decomposition in soil (400-500°C)Identified as a thermal decomposition product of PFOA. acs.org
Hydrothermal treatment (HTL)Detected in the gas phase after HTL treatment of PFOA. researchgate.net
Pyrolysis of Perfluorinated Sulfonic AcidsDetected at low concentrations (0.3 mg/m³) during pyrolysis, suggesting it can be a minor product from other PFAS precursors as well. researchgate.net

Analogous Environmental Studies with Related Hydrofluorocarbons (e.g., 1H-Perfluorohexane)

Due to the limited direct data on this compound, examining its shorter-chain analogue, 1H-perfluorohexane (1H-PFHx), provides valuable insights. The UK Environment Agency has conducted a detailed environmental risk evaluation of 1H-PFHx, which serves as a strong basis for comparison. service.gov.uk

The report concludes that 1H-perfluorohexane is not readily biodegradable and does not undergo hydrolysis. service.gov.uk It possesses a long atmospheric half-life of 31 years, leading to its classification as a potentially persistent or very persistent (P/vP) substance. service.gov.uk This long atmospheric lifetime indicates a potential for long-range transport and a likely contribution to global warming, analogous to other HFCs. service.gov.uk

Regarding its interaction with biota, experimental studies and modeling indicate that 1H-perfluorohexane is not bioaccumulative (B) in aquatic organisms. service.gov.uk Furthermore, it does not meet the criteria to be classified as toxic (T) to the environment. service.gov.uk Consequently, 1H-perfluorohexane is not considered a PBT (Persistent, Bioaccumulative, and Toxic) or vPvB (very Persistent and very Bioaccumulative) substance under these assessments. service.gov.uk

Table 2: Summary of Environmental Assessment of 1H-Perfluorohexane (Analogue Compound)
PropertyFindingReference
BiodegradationNot readily biodegradable. service.gov.uk
HydrolysisDoes not hydrolyse. service.gov.uk
Atmospheric Half-Life31 years. service.gov.uk
Persistence ClassificationPotentially Persistent or very Persistent (P/vP). service.gov.uk
Bioaccumulation PotentialNot considered bioaccumulative (B) in aquatic organisms. service.gov.uk
Toxicity ClassificationDoes not meet criteria to be considered toxic (T). service.gov.uk
Overall Risk ClassificationNot considered PBT or vPvB. service.gov.uk

Advanced Analytical Methodologies for 1h Perfluoroheptane and Its Analogs

Gas Chromatography-Mass Spectrometry (GC-MS) Based Detection and Identification

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds, including 1H-perfluoroheptane. This method separates compounds based on their physicochemical properties as they pass through a chromatographic column, followed by detection and identification using a mass spectrometer. For volatile PFAS like this compound, GC-MS is particularly suitable.

A study on the thermal degradation of perfluorocarboxylic acids (PFCAs) using TD-GC-MS identified 1H-perfluoroalkanes, such as this compound, as degradation products. The mass spectrum of 1H-perfluorodecane was found to be similar to that of this compound, confirming the identity of these hydrides formed during analysis.

High-Resolution Mass Spectrometry (HRMS) for Suspect Screening and Non-Targeted Analysis (NTA) of PFAS

High-Resolution Mass Spectrometry (HRMS) offers high resolving power and mass accuracy, enabling the selective and sensitive detection of PFAS in various samples. This is crucial for suspect screening and non-targeted analysis (NTA), where the goal is to identify both known and unknown PFAS compounds. NTA using HRMS has been instrumental in identifying novel PFAS in environmental samples like landfill leachate, waterways, and soils.

A workflow for the analysis of PFAS using GC-HRMS has been developed for suspect screening, which includes a custom database of mass spectra from various ionization modes. This approach has proven effective in identifying a wide range of PFAS, including those that are amenable to GC analysis. While much of the NTA research has focused on liquid chromatography-HRMS (LC-HRMS), GC-HRMS is vital for capturing the full scope of volatile and semi-volatile PFAS.

Applications of Electron Ionization (EI) and Chemical Ionization (CI) for Mass Spectral Fingerprinting

Electron Ionization (EI) and Chemical Ionization (CI) are two common ionization techniques used in GC-MS for generating mass spectra. EI uses a high-energy electron beam that results in extensive fragmentation of the analyte molecule, creating a characteristic "fingerprint" that can be used for identification. However, for some perfluorinated compounds, EI can lead to the complete loss of the molecular ion.

Chemical Ionization (CI) is a softer ionization technique that typically results in less fragmentation and a more prominent molecular ion or a related adduct, which is useful for determining the molecular weight of the compound. For instance, in the analysis of fluorotelomer alcohols (FTOHs), positive chemical ionization (PCI) produces an intense protonated molecule [M+H]+, while EI leads to high fragmentation. Negative chemical ionization (NCI) is particularly sensitive for compounds with electronegative atoms like PFAS and is often used for their selective detection. Studies have shown that for perfluoroalkanes, CI with methane (B114726) as the reagent gas can successfully generate an [M-F]+ ion, which is useful for their identification.

Thermal Desorption (TD) Coupled GC-MS for Trace Analysis

Thermal Desorption (TD) coupled with GC-MS is a powerful technique for the trace analysis of volatile and semi-volatile PFAS in air and other matrices. This method involves trapping analytes onto a sorbent tube, which is then heated to release the compounds into the GC-MS system. TD provides an inherent preconcentration step, allowing for the detection of compounds at very low concentrations, such as the pg/m³ range in air samples.

This technique has been successfully applied to the analysis of a wide range of volatile PFAS, including fluorotelomer alcohols and perfluoroalkyl carboxylic acids. The US EPA's Other Test Method 50 (OTM-50) utilizes TD-GC-MS for monitoring volatile fluorinated compounds in emissions from stationary sources, including this compound. Recent studies have demonstrated the effectiveness of TD-GC-MS for analyzing neutral PFAS in ambient air, showcasing good sensitivity, linearity, and repeatability.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is an invaluable tool for the structural elucidation and investigation of organofluorine compounds. The ¹⁹F nucleus has a high receptivity for NMR measurements due to its 100% natural abundance and high gyromagnetic ratio. This results in high sensitivity and a wide chemical shift range, which provides detailed information about the different fluorine environments within a molecule.

¹⁹F NMR can be used to determine the structure of fluorinated compounds, identify the position of fluorine atoms, and quantify the number of fluorine atoms in a molecule. It is also a powerful technique for studying the biotransformation of organofluorine compounds by microorganisms, as it allows for the direct observation of fluorinated metabolites in complex mixtures without the need for extensive sample preparation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Related PFAS Characterization

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used analytical technique for the determination of a broad range of PFAS, particularly the non-volatile and ionic species. This method offers high sensitivity and selectivity, allowing for the quantification of PFAS at trace levels in various environmental and biological matrices.

Several standardized methods, such as EPA Methods 533, 537.1, and 8327, rely on LC-MS/MS for the analysis of PFAS in drinking water and other environmental samples. The technique typically employs a C18 column for separation and is often coupled with a triple quadrupole mass spectrometer for targeted analysis using multiple reaction monitoring (MRM). While highly effective for many PFAS, LC-MS/MS can face challenges with some volatile compounds and certain isomers, highlighting the need for complementary techniques like GC-MS.

Comprehensive Fluorine Analysis Techniques (e.g., Combustion Ion Chromatography, Particle-Induced Gamma-Ray Emission Spectroscopy)

Comprehensive fluorine analysis techniques provide a measure of the total fluorine or total organic fluorine (TOF) in a sample, which can serve as a screening tool for the presence of PFAS. These methods are complementary to targeted analyses like GC-MS and LC-MS/MS, as they can capture PFAS that may not be included in the target analyte list.

Combustion Ion Chromatography (CIC) involves the combustion of a sample at high temperatures to convert all organofluorine compounds into hydrogen fluoride (B91410) (HF), which is then captured and analyzed by ion chromatography. This technique is effective for determining the total organic fluorine content in a wide range of sample types, including solids, liquids, and gases. CIC can be used to screen for potential PFAS contamination, and if the total fluorine measured exceeds that from targeted analysis, it suggests the presence of other unknown PFAS.

Particle-Induced Gamma-Ray Emission (PIGE) Spectroscopy is a nuclear reaction analysis technique that can be used to quantify the total fluorine content in a sample. In PIGE, a beam of charged particles, typically protons, is directed at the sample, causing the excitation of fluorine nuclei and the emission of characteristic gamma rays. The energy of these gamma rays allows for the identification of fluorine, and their intensity can be used for quantification. PIGE is a rapid, non-destructive technique that has been successfully used as a screening tool for PFAS in various materials. It is particularly useful for analyzing solid samples with minimal preparation.

Theoretical and Computational Studies on 1h Perfluoroheptane

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetics of 1H-perfluoroheptane (C₇HF₁₅). rsdjournal.org These computational methods provide valuable insights into molecular geometry, bond energies, and thermodynamic properties that are often challenging to determine experimentally.

Studies focusing on perfluoroalkanes and their derivatives have established that the introduction of fluorine atoms significantly alters the electronic properties compared to their hydrocarbon counterparts. The high electronegativity of fluorine leads to strong carbon-fluorine (C-F) bonds and a non-polar character for the perfluorinated chain. researchgate.net For this compound, the presence of a single hydrogen atom introduces a point of asymmetry and a C-H bond with different characteristics from the C-F bonds.

DFT calculations can be used to determine the optimized molecular structure, including bond lengths and angles. For similar perfluorinated chains, a helical conformation is often observed, in contrast to the all-trans planar form of hydrogenated chains. researchgate.net This is a consequence of the steric repulsion between the larger fluorine atoms.

Energetic properties such as bond dissociation energies (BDEs) are critical for understanding the reactivity of this compound. Computational studies on related perfluoroalkyl carboxylic acids have shown that C-C bond homolytic cleavages have BDEs in the range of ~75-90 kcal/mol. researchgate.net The C-H bond in this compound is expected to have a different BDE compared to the C-F and C-C bonds, influencing its chemical behavior.

Furthermore, quantum chemical methods are used to calculate infrared (IR) spectra. researchgate.net Calculated IR spectra for per- and polyfluoroalkyl substances (PFAS) can be compared with experimental data to identify and quantify these compounds, as has been demonstrated for the thermal decomposition products of perfluorooctanoate (PFOA), which include this compound. researchgate.net

Table 1: Calculated Energetic Properties of Related Perfluoroalkyls

PropertyValue Range (kcal/mol)Compound Class
C-C Bond Dissociation Energy~75-90Linear Perfluoroalkyl Carboxylic Acids
C-C β-scission Activation Energy~30-40Carbon-centered radicals from PFCAs
F atom shift Activation Energy~30-45Carbon-centered radicals from PFCAs
Enthalpy of •F loss~50-80Carbon-centered radicals from PFCAs

This table presents data from computational studies on linear perfluoroalkyl carboxylic acids, which provide insight into the energetics of the perfluoroalkyl chain present in this compound. researchgate.net

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of this compound at the molecular level, providing insights into its intermolecular interactions and dynamics in various environments. elifesciences.org These simulations model the movement of atoms and molecules over time, governed by force fields that describe the potential energy of the system.

The development of accurate force fields is crucial for reliable MD simulations of fluorinated compounds. researchgate.nettandfonline.com Force fields for perfluoroalkanes are often based on parameters derived from ab initio quantum mechanical calculations and validated against experimental data for properties like liquid density and vapor pressure. researchgate.net These force fields account for the unique properties of perfluorinated chains, such as their rigidity and weaker dispersion forces compared to hydrogenated chains. researchgate.net

MD simulations can reveal details about the liquid structure and aggregation behavior of this compound. Perfluorinated chains have a known tendency to aggregate and form highly organized two-dimensional structures, even at low surface densities. researchgate.net The simulations can also elucidate how the presence of the terminal hydrogen atom in this compound influences its interaction with other molecules, including water and other organic compounds.

In the context of environmental fate, MD simulations can be used to study the partitioning of this compound between different phases, such as water and organic matter. acs.org Understanding these interactions is key to predicting its transport and distribution in the environment. For instance, simulations can help to understand the hydrophobic interactions between the perfluoroalkyl chain and other materials. acs.org

Kinetic Modeling of this compound Reactions and Degradation Pathways

Kinetic modeling, often informed by quantum chemical calculations, is essential for predicting the atmospheric lifetime and degradation pathways of this compound. demokritos.grcopernicus.org These models simulate the rates of chemical reactions that the compound may undergo in the environment.

The primary atmospheric degradation pathway for many hydrofluorocarbons is reaction with hydroxyl (OH) radicals. service.gov.uk However, for some fluorinated compounds, other oxidants may also play a role. copernicus.org Kinetic models for this compound would consider its reaction with OH radicals, which is expected to proceed via hydrogen abstraction from the C-H bond. The rate constant for this reaction is a critical parameter in determining the atmospheric lifetime of the compound. For comparison, 1H-perfluorohexane has a long atmospheric half-life of 31 years. service.gov.uk

Computational studies on the thermal degradation of related PFAS provide insights into potential high-temperature reaction pathways. researchgate.netacs.org For instance, at elevated temperatures, C-S bond cleavage in bis(perfluoroalkanesulfonyl)imides generates perfluoroalkyl radicals. These radicals can then abstract hydrogen to form 1H-perfluoroalkanes, which are identified as kinetic bottlenecks in the thermal destruction process, requiring temperatures above 900°C for mineralization. acs.org This suggests that this compound is a relatively stable intermediate in such processes.

The degradation of this compound can also be a consideration in bioremediation contexts. Studies on the biotransformation of other PFAS have identified 1H-perfluoroalkanes as metabolites. nih.gov For example, 1H-perfluorohexane has been observed as a biotransformation product of certain phosphinic acids in rats. nih.gov Kinetic models can be developed to describe these biological degradation pathways as well. pnnl.gov

Structure-Reactivity and Structure-Property Relationship (QSPR/QSAR) Studies within Perfluoroalkane Homologs

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their physical properties and biological activities, respectively. nih.govconicet.gov.armdpi.comnih.gov These models are valuable for predicting the properties of this compound based on its structural features and for understanding trends within the broader class of perfluoroalkanes and their derivatives. researchgate.net

For per- and polyfluoroalkyl substances (PFAS), QSPR models have been developed to predict various physicochemical properties, such as boiling point, vapor pressure, and partitioning coefficients. researchgate.netacs.org These models often use molecular descriptors that quantify different aspects of the molecular structure, such as size, shape, and electronic properties. nih.govchemanager-online.com For example, a QSPR model has been used to predict the hexadecane/air partition coefficients for a range of PFAS, which is a measure of their volatility. acs.org

Within a homologous series of linear PFAS, properties often show a clear trend with increasing perfluorinated chain length. acs.org QSPR studies can quantify these relationships, allowing for the estimation of properties for compounds like this compound, even when experimental data is unavailable. The presence of the terminal hydrogen in this compound would be a specific descriptor in such models, distinguishing it from fully perfluorinated alkanes.

QSAR models are used to predict the biological activity or toxicity of chemicals. researchgate.net While specific QSAR studies focusing solely on this compound are not prevalent, the compound would be included in broader QSAR analyses of PFAS. service.gov.ukservice.gov.uk These models help in assessing potential environmental and health risks by predicting endpoints such as bioaccumulation potential and toxicity. service.gov.ukservice.gov.uk For instance, QSAR approaches have been used to estimate the log K_ow of hexafluoropropene, suggesting it is not likely to be bioaccumulative in aquatic organisms. service.gov.uk

Q & A

Q. How can computational models be integrated with experimental data to predict the environmental behavior of this compound?

  • Develop quantitative structure-activity relationship (QSAR) models using descriptors like octanol-water partition coefficients (logKow\log K_{ow}) and molecular volume. Combine fugacity-based models with field data to predict multi-media distribution. Calibrate models using Bayesian inference to account for parameter uncertainty .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.